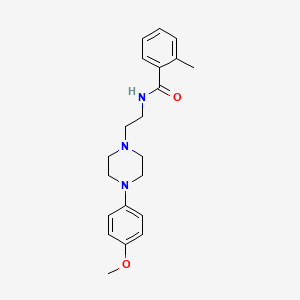

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide

Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group at the 1-position and a 2-methylbenzamide moiety linked via an ethyl chain. Piperazine derivatives are widely explored for their receptor-binding capabilities, particularly targeting dopamine, serotonin, and matrix metalloproteinases (MMPs) . The 4-methoxyphenyl group may enhance lipophilicity and influence binding affinity, while the ethyl linker provides conformational flexibility for target engagement.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-17-5-3-4-6-20(17)21(25)22-11-12-23-13-15-24(16-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAVXFDVWAMTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the piperazine ring attacks a bromine-bonded carbon of an aryl halide.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the piperazine derivative with 2-methylbenzoic acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets:

Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.

Alpha1-Adrenergic Receptor Antagonism: It acts as an antagonist at alpha1-adrenergic receptors, which can result in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethyl-Benzamide Frameworks

a) N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)

- Structure : Features a 4-methoxyphenylpiperazine group connected via an ethoxyethyl linker to a 4-(thiophen-3-yl)benzamide.

- Key Differences : The thiophenyl substituent on the benzamide and the extended ethoxyethyl linker distinguish it from the target compound.

- Synthesis: Prepared using 1-(4-methoxyphenyl)piperazine, yielding 55% after purification via normal and reverse-phase chromatography .

- Relevance : Demonstrates the impact of aromatic substituents (thiophene vs. methyl) on molecular interactions and solubility.

b) N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (Nitro-MPPF)

- Structure : Contains a 2-methoxyphenylpiperazine group and a nitro-pyridyl benzamide.

- Key Differences : The ortho-methoxy substitution on the piperazine and nitro-pyridyl benzamide contrast with the target compound’s para-methoxy and 2-methylbenzamide groups.

- Crystallographic Data: Monoclinic crystal system (P21/n) with a molecular weight of 461.52 g/mol and distinct hydrogen-bonding patterns .

- Relevance: Highlights how substitution patterns (para vs.

c) 18F-Mefway

- Structure : A serotonin 1A receptor ligand with a 2-methoxyphenylpiperazine and fluorinated cyclohexanecarboxamide.

- Key Differences : Fluorine substitution and cyclohexane backbone differentiate it from the target’s benzamide core.

- Application: Used in PET imaging, emphasizing the role of radiolabeling and fluorination in diagnostic applications .

Piperazine Derivatives with Varied Aromatic Substituents

a) 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13)

- Structure : Combines 4-methoxyphenylpiperazine with a p-tolylthiazole acetamide.

- Physical Properties : Melting point 289–290°C, molecular weight 422.54 g/mol, 75% yield .

- Relevance : Demonstrates high thermal stability and the influence of thiazole heterocycles on bioactivity (e.g., MMP inhibition).

b) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Structure : Benzothiazole core with a methylpiperazine-acetamide chain.

- Synthesis : Prepared via coupling N-methylpiperazine with a benzothiazole-chloroacetamide precursor .

- Relevance : Illustrates the versatility of piperazine in heterocyclic drug design, though the benzothiazole core diverges from benzamide-based targets.

Comparative Analysis of Physicochemical Properties

*Estimated based on structural similarity to cited compounds.

Key Research Findings and Implications

Substituent Effects :

- Para-methoxy groups on piperazine (e.g., in Compound 13 and 3j) enhance thermal stability (melting points >280°C) compared to ortho-substituted analogs .

- Thiophene or thiazole heterocycles (Compounds 3j, 13) may improve MMP inhibition or receptor binding compared to simple benzamides .

Synthetic Flexibility: Piperazine derivatives are synthesized efficiently via nucleophilic substitution or coupling reactions, with yields ranging from 55% to 86% . Chromatographic purification (normal/reverse-phase) is critical for isolating high-purity products .

Structural Insights: Crystallographic data for Nitro-MPPF reveals a monoclinic lattice stabilized by hydrogen bonds, suggesting similar packing patterns in the target compound .

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

- Piperazine moiety : Contributes to pharmacological activity.

- Methoxyphenyl group : Enhances lipophilicity and receptor binding.

- Benzamide core : Often associated with biological activity.

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide primarily acts through the following mechanisms:

- Acetylcholinesterase Inhibition : The compound has been identified as a potential acetylcholinesterase inhibitor, which may enhance cholinergic neurotransmission. This mechanism is particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease.

- Receptor Modulation : It interacts with various receptors, including sigma receptors, which are implicated in numerous neurological processes. The modulation of these receptors can lead to significant biological effects, including analgesic and anxiolytic properties .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

In Vitro Studies

Several studies have evaluated the biological activity of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide:

- Antiparasitic Activity : In vitro assays demonstrated moderate efficacy against Plasmodium species, indicating potential for antimalarial applications. The compound showed a reduction in parasitemia at concentrations around 40 mg/kg in mouse models .

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress, potentially reducing neurodegeneration.

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile:

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Behavioral Studies : Behavioral assays indicated anxiolytic effects in rodent models, supporting its potential use as an anxiolytic agent.

Case Study 1: Alzheimer’s Disease

A study involving aged rats treated with N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide showed significant improvements in memory retention compared to control groups. The mechanism was attributed to increased acetylcholine levels due to acetylcholinesterase inhibition.

Case Study 2: Antimicrobial Efficacy

In a controlled study against various bacterial strains, the compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains.

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-spiperone for dopamine D/D receptors) to measure IC values. Selectivity over serotonin (5-HT/5-HT) and σ receptors is critical .

- Functional Assays : cAMP modulation in CHO-K1 cells expressing target receptors (e.g., dopamine D) to assess agonist/antagonist activity .

- Cytotoxicity Screening : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to rule out nonspecific toxicity .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Advanced Research Question

- Core Modifications : Replace the 2-methylbenzamide with halogenated (e.g., 4-fluoro) or bulky substituents (e.g., biphenyl) to assess steric/electronic effects on receptor affinity .

- Linker Optimization : Vary the ethyl linker length (e.g., propyl vs. butyl) or introduce heteroatoms (e.g., oxygen) to modulate flexibility and hydrogen bonding .

- Piperazine Substitutions : Compare 4-methoxyphenyl with 2-chlorophenyl or 3-cyanopyridinyl groups to enhance D selectivity over D (>100-fold) .

Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate binding poses (e.g., piperazine-aryl interactions with D transmembrane domains) with experimental IC values .

How to resolve contradictions in reported binding affinities across studies?

Advanced Research Question

Conflicting data (e.g., nM vs. µM IC) may arise from:

- Assay Conditions : Differences in buffer pH, temperature, or endogenous GTP levels (for G protein-coupled receptors) .

- Cell Lines : HEK-293 vs. CHO-K1 cells may express varying levels of receptor isoforms or coupling proteins .

- Ligand Purity : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC (≥98%) and elemental analysis .

Validation : Replicate assays under standardized conditions (e.g., 25°C, pH 7.4) and use reference ligands (e.g., clozapine for D) as internal controls .

What methodologies are suitable for in vivo evaluation of target engagement and pharmacokinetics?

Advanced Research Question

- PET Imaging : Radiolabel the methoxy group with C (t = 20.4 min) to track brain penetration and retinal D receptor density in primates .

- Pharmacokinetic Profiling : Administer IV/PO doses in rodents; measure plasma half-life (LC-MS/MS), brain-to-plasma ratio, and metabolite formation (e.g., demethylation via CYP2D6) .

- Behavioral Models : Test in conditioned place preference (CPP) for addiction or novel object recognition (NOR) for cognitive effects, comparing wild-type vs. D knockout mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.